molecular formula C15H21FN4O3 B2977017 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide CAS No. 2034581-50-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Cat. No.: B2977017
CAS No.: 2034581-50-3
M. Wt: 324.356
InChI Key: FTJCTBRKKRCHLL-JOCQHMNTSA-N
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide, also known as FL118, is a novel anticancer drug candidate that has been developed in recent years. It is a small molecule drug that has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide exerts its anticancer effects by targeting multiple signaling pathways that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins, including MDM2, XIAP, and Bcl-2, which are overexpressed in many types of cancer and contribute to cancer cell survival. This compound also inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and is a target of several other anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination. In addition, this compound has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile in clinical use.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. This compound has also been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one limitation of this compound for lab experiments is that it is a relatively new drug candidate and its mechanism of action is not yet fully understood. Further research is needed to elucidate its mechanism of action and optimize its use in clinical settings.

Future Directions

There are several future directions for research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide. One area of research is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of research is to optimize its use in combination therapy with other anticancer drugs. In addition, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans. Overall, this compound shows great promise as a novel anticancer drug candidate, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide involves several steps, including the preparation of the intermediate 5-fluoropyrimidine-2-carboxylic acid, which is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexyl carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with morpholine to form the final product, this compound.

Scientific Research Applications

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has shown promising results in preclinical studies, demonstrating potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination.

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCTBRKKRCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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